molecular formula C23H25FN2O5 B12417865 Iloperidone Carboxylic Acid-d3

Iloperidone Carboxylic Acid-d3

Cat. No.: B12417865
M. Wt: 431.5 g/mol
InChI Key: AXUKEZOJOPXXTB-FIBGUPNXSA-N
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Description

Iloperidone Carboxylic Acid-d3 is a deuterated derivative of Iloperidone, a compound primarily used in the treatment of schizophrenia and bipolar disorder. The molecular formula of this compound is C23H22D3FN2O5, and it has a molecular weight of 431.47 . This compound is used extensively in research, particularly in the field of proteomics.

Preparation Methods

Chemical Reactions Analysis

Iloperidone Carboxylic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Iloperidone Carboxylic Acid-d3 is used in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Iloperidone Carboxylic Acid-d3 is not fully understood. it is believed to exert its effects through antagonism at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in modulating neurotransmitter activity, which is crucial in the treatment of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Iloperidone Carboxylic Acid-d3 can be compared with other similar compounds such as:

This compound is unique due to its deuterated nature, which makes it particularly useful in research applications where isotopic labeling is required.

Properties

Molecular Formula

C23H25FN2O5

Molecular Weight

431.5 g/mol

IUPAC Name

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3

InChI Key

AXUKEZOJOPXXTB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

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